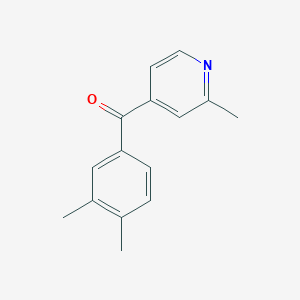
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” is a chemical compound with the molecular formula C12H11BrNO2S . It has a molecular weight of 313.19 . It is used as an intermediate in pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” consists of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a bromobenzyl group and a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” is slightly soluble in water . It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives have been found to exhibit significant antimicrobial properties. For instance, certain compounds have shown activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate could potentially be explored for its efficacy in this field due to the structural similarities with other active thiazole compounds.
Antioxidant Properties
Thiazoles are also known for their antioxidant capabilities. Some thiazole derivatives have shown potent DPPH radical scavenging activity, comparable to standard antioxidants like vitamin E . The compound may serve as a lead structure for developing new antioxidants.
Pharmaceutical Intermediates
The subject compound can be used as an intermediate in pharmaceutical manufacturing. Its structural features make it suitable for further chemical modifications, which can lead to the development of various therapeutic agents .
Antitumor and Cytotoxic Activity
Some thiazoles have demonstrated cytotoxicity against human tumor cell lines, indicating potential antitumor activity. This suggests that Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate could be investigated for its effects on cancer cells .
Superoxide Anion Scavenging
Certain thiazole derivatives have been synthesized and tested for their superoxide anion scavenging activity, which is a measure of their ability to neutralize reactive oxygen species . This property is crucial in reducing oxidative stress within the body, which is implicated in various diseases.
Zukünftige Richtungen
The future directions for “Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate” would likely be determined by the needs of the pharmaceutical industry, as it is used as an intermediate in the synthesis of pharmaceuticals . Its use could potentially expand with the development of new drugs that require this compound in their synthesis.
Wirkmechanismus
Target of Action
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities .
Action Environment
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate is slightly soluble in water . It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These environmental factors may influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRPIIADRQZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695910 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromobenzyl)thiazole-4-carboxylate | |
CAS RN |
885279-50-5 | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(4-bromophenyl)methyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















